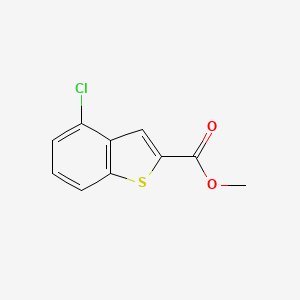

Methyl 4-chloro-1-benzothiophene-2-carboxylate

CAS No.: 35212-95-4

Cat. No.: VC3757074

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35212-95-4 |

|---|---|

| Molecular Formula | C10H7ClO2S |

| Molecular Weight | 226.68 g/mol |

| IUPAC Name | methyl 4-chloro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 |

| Standard InChI Key | CKXPDFHEOUVFRD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(S1)C=CC=C2Cl |

| Canonical SMILES | COC(=O)C1=CC2=C(S1)C=CC=C2Cl |

Introduction

Chemical Structure and Properties

Methyl 4-chloro-1-benzothiophene-2-carboxylate (CAS No. 35212-95-4) consists of a fused ring system comprising a benzene ring and a thiophene ring, with a chlorine atom at the 4-position and a methyl ester group at the 2-position. Its molecular formula is C₁₀H₇ClO₂S with a molecular weight of 226.68 g/mol .

Physical Properties

The compound exhibits specific physical characteristics that are important for its handling, storage, and application in research settings. These properties are summarized in Table 1.

Table 1: Physical Properties of Methyl 4-chloro-1-benzothiophene-2-carboxylate

Structural Characteristics

The compound's structure features a benzothiophene core with specific substitution patterns that contribute to its reactivity and potential applications. The chlorine at position 4 enhances the molecule's reactivity towards nucleophiles, while the methyl ester group at position 2 provides a reactive site for various chemical transformations.

Synthesis Methods

Synthetic Routes

Several synthetic routes have been developed for the preparation of Methyl 4-chloro-1-benzothiophene-2-carboxylate. One well-documented method involves the reaction of 2-chloro-6-nitrobenzaldehyde with methyl mercaptoacetate (thioglycolate) .

Detailed Synthesis Procedure

A typical synthesis procedure involves the following steps:

-

Reaction of 2-chloro-6-nitrobenzaldehyde (556.5 mg, 3.0 mmol) with methyl mercaptoacetate (274 μL, 3.0 mmol)

-

Addition of K₂CO₃ (414 mg, 3.0 mmol) as a base

-

Dissolution in DMF (10 mL)

-

Stirring at 60°C overnight

-

Removal of DMF in vacuo

-

Dissolution of the crude residue in ethyl acetate (30 mL) and water (10 mL)

-

Separation of layers and extraction of the aqueous layer with ethyl acetate

-

Drying of combined organic layers with MgSO₄ and concentration

This procedure typically yields the title compound with a high yield of approximately 92% .

Spectroscopic Characterization

The synthesized compound can be characterized using ¹H NMR spectroscopy. The typical ¹H NMR spectrum (CDCl₃, 400 MHz) shows signals at: δ 8.15 (d, 1H, J 0.4 Hz), 7.68 (ddd, 1H, J 0.8, 1.6, 7.2 Hz), 7.35-7.31 (m, 2H), 3.89 (s, 3H) .

Chemical Reactivity

Typical Reactions

Methyl 4-chloro-1-benzothiophene-2-carboxylate undergoes various chemical transformations that highlight its versatility as a synthetic intermediate. Its reactivity is largely determined by the benzothiophene core, the chlorine substituent, and the ester functionality.

Ester Modifications

The methyl ester group can undergo standard ester transformations:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form other esters (such as ethyl 4-chloro-1-benzothiophene-2-carboxylate)

-

Reduction to form alcohols

Halogen Substitution Reactions

Applications in Organic Synthesis

As a Building Block

Methyl 4-chloro-1-benzothiophene-2-carboxylate serves as an important building block in the synthesis of more complex molecules with potential pharmaceutical applications .

In Medicinal Chemistry

The compound has been utilized in the synthesis of potential pharmaceutical agents. For example, modified benzothiophene-2-carboxylate derivatives have been studied as potential inhibitors of myeloid cell leukemia 1 (Mcl-1), which is involved in cancer pathways .

Research has shown that benzothiophene-2-carboxylic acid cores containing chloro substitutions at positions 4, 6, or 7 exhibit significant binding affinities. The SAR (Structure-Activity Relationship) studies suggest that the 3-, 4-, and 6-positions are preferred sites for substitutions, and multiple substitutions can be beneficial in certain combinations .

Biological Activity

Structural Analogues and Their Activities

Various analogues of the compound have demonstrated interesting biological activities:

-

Benzothiophene derivatives with carboxylate functionalities have been investigated for potential applications in cancer therapy, particularly as Mcl-1 inhibitors .

-

Related compounds such as 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate have shown potential biological activities involving interactions with specific molecular targets and pathways.

-

Benzothiophene-2-carboxamide derivatives have been studied as hedgehog pathway agonists .

Structure-Activity Relationships

Comparative Analysis with Similar Compounds

Several structurally related compounds share properties and applications with Methyl 4-chloro-1-benzothiophene-2-carboxylate. Table 2 provides a comparison with some of these related compounds.

Table 2: Comparison of Methyl 4-chloro-1-benzothiophene-2-carboxylate with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Key Differences | Reference |

|---|---|---|---|---|

| Ethyl 4-chloro-1-benzothiophene-2-carboxylate | C₁₁H₉ClO₂S | 240.71 g/mol | Ethyl instead of methyl ester | |

| Methyl 4-chlorothiophene-2-carboxylate | C₆H₅ClO₂S | 176.61 g/mol | Lacks benzene ring in core structure | |

| Methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate | C₁₂H₁₂FNO₂S | 239.27 g/mol | Contains aminomethyl group and fluorine instead of chlorine | |

| 3-Chloro-4-methyl-1-benzothiophene-2-carbonyl chloride | C₁₀H₆Cl₂OS | 245.13 g/mol | Contains acid chloride instead of ester; chlorine at position 3 |

X-ray Crystallographic Studies

X-ray crystallographic studies of related benzothiophene derivatives provide valuable insights into the structural features of this class of compounds. These studies reveal important conformational details and intermolecular interactions that can influence their biological activities and chemical properties .

For instance, studies on benzothiophene-containing dispiro compounds have shown that the benzothiophene ring system typically maintains planarity with an r.m.s. deviation of approximately 0.019-0.034 Å . These compounds often form dimers in the crystal structure through N-H···O hydrogen bonds .

Future Research Directions

Further research on Methyl 4-chloro-1-benzothiophene-2-carboxylate could focus on:

-

Exploring its potential therapeutic applications through comprehensive biological screening

-

Developing more efficient and environmentally friendly synthetic routes

-

Investigating structure-activity relationships by preparing and testing new derivatives

-

Studying its interactions with various biological targets at the molecular level

-

Exploring its use in the development of new materials with specific properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume